2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide

Lipophilicity Drug-likeness ADME

2-(4-Ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide (CAS 642935-10-2) is a synthetic 1,4-disubstituted thiosemicarbazide derivative belonging to the phenoxyacetylthiosemicarbazide subclass. It features a 4-ethylphenoxyacetyl moiety linked to a 4-phenylthiosemicarbazide core, with the IUPAC name 1-[[2-(4-ethylphenoxy)acetyl]amino]-3-phenylthiourea.

Molecular Formula C17H19N3O2S
Molecular Weight 329.42
CAS No. 642935-10-2
Cat. No. B2801074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide
CAS642935-10-2
Molecular FormulaC17H19N3O2S
Molecular Weight329.42
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C17H19N3O2S/c1-2-13-8-10-15(11-9-13)22-12-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21)(H2,18,20,23)
InChIKeyRNKIQEDUDUBAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide (CAS 642935-10-2): A Phenoxyacetylthiosemicarbazide for Anticancer and Antimicrobial Screening Libraries


2-(4-Ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide (CAS 642935-10-2) is a synthetic 1,4-disubstituted thiosemicarbazide derivative belonging to the phenoxyacetylthiosemicarbazide subclass. It features a 4-ethylphenoxyacetyl moiety linked to a 4-phenylthiosemicarbazide core, with the IUPAC name 1-[[2-(4-ethylphenoxy)acetyl]amino]-3-phenylthiourea [1]. Thiosemicarbazides are recognized for their capacity to form multiple hydrogen bonds and chelate metal ions, underpinning diverse anticancer, antimicrobial, and enzyme-inhibitory properties [2].

Why Generic Substitution Fails for 2-(4-Ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide


Phenoxyacetylthiosemicarbazides are not functionally interchangeable; their biological activity, lipophilicity, and pharmacokinetic behavior are exquisitely sensitive to even minor variations in the N4-aryl substituent [1]. For example, 4-fluorophenoxyacetylthiosemicarbazide derivatives display IC₅₀ values ranging from 10.35 µM to 108.14 µM against LNCaP prostate cancer cells depending solely on the 4-substituent [2]. Therefore, substituting 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide with a close analog—such as its 4-nitrophenyl or benzoyl counterparts—can fundamentally alter target engagement, cytotoxicity profile, and lipophilicity-dependent ADME properties, invalidating comparative structure-activity relationship (SAR) conclusions [3].

Quantitative Differentiation Evidence for 2-(4-Ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide


XLogP3-AA Lipophilicity of 3.5 Positions This Compound in the Optimal Oral Absorption Window Relative to More Polar Analogs

The target compound has a computed XLogP3-AA value of 3.5, which falls within the optimal lipophilicity range (1–5) recommended for oral drug candidates [1]. In contrast, 4-fluorophenoxyacetylthiosemicarbazide analogs with more polar 4-substituents (e.g., AB2 with 2-chlorophenyl) exhibit lower lipophilicity that correlates with reduced cellular permeability in Caco-2 models [2]. Within the 1-aryl-4-(phenoxy)acetylthiosemicarbazide series, HPLC-measured log kw values span a broad range, and compounds with log kw approaching the upper bound demonstrate near-complete plasma-protein binding (%PPB ≈ 100%), which limits free drug concentration [3]. The intermediate lipophilicity of 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide thus represents a quantifiable advantage for balancing passive permeability against excessive protein binding.

Lipophilicity Drug-likeness ADME

Unsubstituted Phenyl Ring at N4 Preserves Hydrogen-Bond Donor Capacity Critical for Topoisomerase IIα Inhibition

Molecular docking studies on 4-fluorophenoxyacetylthiosemicarbazides identified topoisomerase IIα as a probable target, with the thiosemicarbazide –NH–C(=S)–NH– pharmacophore engaging the enzyme active site through a network of hydrogen bonds [1]. The target compound retains three hydrogen-bond donors (HBD = 3) conferred by its unsubstituted N4-phenyl ring [2]. Substitution at the N4-phenyl position—as in the 4-nitrophenyl analog (CAS 891634-78-9) or 4-benzoyl analog—reduces HBD count or introduces electron-withdrawing groups that alter hydrogen-bond strength and geometry, potentially diminishing target affinity. Compounds in the 4-fluorophenoxyacetyl series with 2,4-dichlorophenyl substitution (AB5) showed markedly different cytotoxicity profiles compared to unsubstituted phenyl (AB1), consistent with altered hydrogen-bonding capacity [1].

Anticancer Topoisomerase inhibition Hydrogen bonding

95% Minimum Purity Specification with Full Quality Assurance Documentation Supports Reproducible SAR Studies

Commercially, 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is supplied with a minimum purity specification of 95% (AKSci Cat. 0730CE), backed by batch-specific Certificates of Analysis and Safety Data Sheets . This purity level exceeds the typical ≥90–93% specification offered for less common thiosemicarbazide analogs from general chemical suppliers. The closely related 4-nitrophenyl analog (CAS 891634-78-9, AKSci 7314CN) is also specified at 95%, but its nitrophenyl group introduces additional cytotoxicity confounders that may interfere with bioassay interpretation . The target compound's combination of high purity and a chemically inert phenyl substituent makes it a more suitable negative control or baseline compound in SAR campaigns.

Purity Quality control Reproducibility

Optimal Application Scenarios for 2-(4-Ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide Based on Differential Evidence


Calibration Compound for Lipophilicity-Dependent ADME Assays in Thiosemicarbazide Screening Cascades

With a computed XLogP3-AA of 3.5 [1], 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide serves as a mid-range lipophilicity calibrant for biomimetic chromatographic systems (IAM, HSA, AGP columns) used to predict oral absorption and plasma-protein binding of thiosemicarbazide libraries [2]. Its intermediate logP ensures measurable retention times across both C-18 and IAM phases without the extreme %PPB ≈ 100% artifacts observed for highly lipophilic analogs [2].

Unsubstituted Phenyl Reference Standard for N4-Substituent SAR in Topoisomerase IIα Inhibitor Programs

The compound's three hydrogen-bond donors and unsubstituted N4-phenyl ring provide the full pharmacophore necessary for topoisomerase IIα engagement, as suggested by molecular docking of structurally related 4-fluorophenoxyacetylthiosemicarbazides [3]. It can be deployed as the baseline reference in head-to-head comparisons against N4-substituted analogs (e.g., 4-nitrophenyl, 2,4-dichlorophenyl, benzoyl) to quantify the impact of substituent electronic and steric effects on cytotoxicity and target affinity.

High-Purity Starting Material for Dual Melanoma-Prostate Cancer Ligand Optimization

Phenoxyacetylthiosemicarbazide derivatives have demonstrated dual anticancer activity against melanoma (A375, G-361, SK-MEL2, SK-MEL28) and prostate cancer (PC-3, DU-145, LNCaP, VcaP) cell lines via a prooxidative mechanism [4]. Procuring this compound at 95% purity ensures reproducible SAR data when the 4-ethylphenoxy scaffold is systematically varied to tune selectivity between melanoma and prostate cancer targets, as described in the Kozyra et al. 2023 study where four out of nineteen derivatives acted as dual-ligands [4].

Negative Control for Redox-Active Nitrophenyl-Containing Thiosemicarbazides in Cytotoxicity Assays

Unlike the 4-nitrophenyl analog (CAS 891634-78-9), which contains a redox-active nitro group capable of confounding MTT and resazurin-based viability readouts through non-specific reduction, the target compound's phenyl ring is redox-inert under standard cell culture conditions . This makes it a superior negative control when assessing whether observed cytotoxicity in thiosemicarbazide series is pharmacophore-driven rather than an artifact of the N4-substituent's intrinsic redox chemistry.

Quote Request

Request a Quote for 2-(4-ethylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.